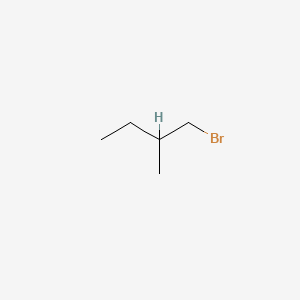

1-Bromo-2-methylbutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVLZBNEPALHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870593 | |

| Record name | Butane, 1-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5973-11-5, 10422-35-2 | |

| Record name | 1-Bromo-2-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5973-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1-bromo-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butane, 1-bromo-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2-METHYLBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9787127K0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-1-Bromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Bromo-2-methylbutane is a chiral alkyl halide of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules where stereochemistry is crucial. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and representative reactions, and an exploration of its reactivity.

Core Chemical and Physical Properties

(S)-1-Bromo-2-methylbutane is a colorless liquid with a characteristic odor. Its chirality, stemming from the stereocenter at the second carbon, makes it a valuable building block for introducing asymmetry in synthetic routes. Below is a summary of its key physical and chemical properties.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁Br | [1] |

| Molecular Weight | 151.04 g/mol | [1] |

| CAS Number | 534-00-9 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 121-122 °C (lit.) | [3][4][5][6] |

| Density | 1.223 g/mL at 25 °C (lit.) | [3][4][5][6] |

| Refractive Index (n²⁰/D) | 1.445 (lit.) | [3][4][5][6] |

| Optical Activity ([α]²¹/D) | +4.5° (c=5 in chloroform) | [3][5] |

| Flash Point | 22 °C (72 °F) | [3][4] |

| Water Solubility | Insoluble | [3][6] |

| Sensitivity | Light Sensitive | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (S)-1-Bromo-2-methylbutane.

| Spectroscopy | Key Features |

| ¹H NMR | The proton NMR spectrum provides detailed information about the structure. Key signals include a triplet for the terminal methyl group, a doublet for the methyl group at the chiral center, and complex multiplets for the methylene and methine protons. The diastereotopic protons of the CH₂Br group often appear as distinct signals. |

| ¹³C NMR | The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. |

| Infrared (IR) | The IR spectrum exhibits characteristic C-H stretching and bending vibrations for the alkyl group. A key absorption is the C-Br stretching vibration, which typically appears in the fingerprint region. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragment peaks. |

Synthesis of (S)-1-Bromo-2-methylbutane

The most common and stereospecific method for the synthesis of (S)-1-Bromo-2-methylbutane is from the corresponding chiral alcohol, (S)-2-methyl-1-butanol, using phosphorus tribromide (PBr₃). This reaction proceeds via an SN2 mechanism, which leads to the conversion of the primary alcohol to a primary alkyl bromide while preserving the stereochemistry at the C2 chiral center.

Experimental Protocol: Synthesis from (S)-2-methyl-1-butanol

Materials:

-

(S)-2-methyl-1-butanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a drying tube, place (S)-2-methyl-1-butanol (1.0 eq) dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (0.34 eq) dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Slowly and carefully pour the reaction mixture over crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product is then purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 121-122 °C.

Chemical Reactivity and Applications

(S)-1-Bromo-2-methylbutane is a versatile reagent in organic synthesis, primarily utilized for its ability to participate in nucleophilic substitution reactions and for the formation of organometallic reagents.

Nucleophilic Substitution (SN2) Reactions

As a primary alkyl halide, (S)-1-Bromo-2-methylbutane readily undergoes SN2 reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.[7] It is important to note that while the reaction occurs with inversion of configuration at the carbon bearing the bromine, the stereocenter at C2 remains unaffected in this specific molecule.[7]

A common example is the Finkelstein reaction, where (S)-1-Bromo-2-methylbutane is treated with sodium iodide in acetone to yield (S)-1-iodo-2-methylbutane.

Experimental Protocol: SN2 Reaction with Sodium Iodide

Materials:

-

(S)-1-Bromo-2-methylbutane

-

Sodium iodide (NaI)

-

Anhydrous acetone

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve sodium iodide (1.2 eq) in anhydrous acetone.

-

Add (S)-1-Bromo-2-methylbutane (1.0 eq) to the solution.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a sodium bromide precipitate, which is insoluble in acetone.

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Filter the mixture to remove the sodium bromide precipitate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The crude product can be further purified by distillation if necessary.

Grignard Reagent Formation

(S)-1-Bromo-2-methylbutane can be used to prepare the corresponding Grignard reagent, (S)-2-methylbutylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic compound is a potent nucleophile and is widely used in the formation of new carbon-carbon bonds.[8]

Safety and Handling

(S)-1-Bromo-2-methylbutane is a flammable liquid and should be handled with appropriate safety precautions.[9][10] It is also a skin and eye irritant and may cause respiratory irritation.[10]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.[9]

-

Ground all equipment to prevent static discharge.[9]

-

Store in a tightly closed container in a cool, dry place.[10]

In Case of Exposure:

-

Skin contact: Immediately wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Seek medical attention if irritation persists.

Conclusion

(S)-1-Bromo-2-methylbutane is a valuable chiral building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its predictable reactivity in SN2 and organometallic reactions, make it an important tool for the stereocontrolled synthesis of complex organic molecules. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. How To [chem.rochester.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. ursinus.edu [ursinus.edu]

- 4. researchgate.net [researchgate.net]

- 5. homework.study.com [homework.study.com]

- 6. homework.study.com [homework.study.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Structural Isomers and Nomenclature of 1-Bromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 1-bromo-2-methylbutane (C₅H₁₁Br), their IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where a thorough understanding of isomeric purity and characterization is paramount.

Introduction to Structural Isomerism of Bromoalkanes

In organic chemistry, structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. For the molecular formula C₅H₁₁Br, there are eight constitutional (structural) isomers. These arise from the different possible arrangements of the five-carbon skeleton and the various positions the bromine atom can occupy on these chains.[1] Understanding the distinct properties and synthesis of each isomer is crucial, as even minor structural changes can lead to significant differences in physical, chemical, and biological properties. This compound itself is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-1-bromo-2-methylbutane and (R)-1-bromo-2-methylbutane.[2][3] When considering all stereoisomers, the total number of distinct isomers for C₅H₁₁Br is 11.[1]

Nomenclature and Classification of C₅H₁₁Br Isomers

The systematic naming of the structural isomers of C₅H₁₁Br follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The classification of these bromoalkanes as primary (1°), secondary (2°), or tertiary (3°) depends on the number of carbon atoms directly bonded to the carbon atom bearing the bromine atom. This classification is a key determinant of their chemical reactivity.

The eight constitutional isomers of C₅H₁₁Br are:

-

Based on a pentane backbone:

-

1-Bromopentane (Primary)

-

2-Bromopentane (Secondary, Chiral)

-

3-Bromopentane (Secondary)

-

-

Based on a 2-methylbutane (isopentane) backbone:

-

This compound (Primary, Chiral)

-

2-Bromo-2-methylbutane (Tertiary)

-

2-Bromo-3-methylbutane (Secondary, Chiral)

-

1-Bromo-3-methylbutane (Primary)

-

-

Based on a 2,2-dimethylpropane (neopentane) backbone:

-

1-Bromo-2,2-dimethylpropane (Primary)

-

Physicochemical Properties of C₅H₁₁Br Isomers

The structural differences among the isomers of C₅H₁₁Br lead to variations in their physical properties, such as boiling point and density. Generally, for a given halogen, increased branching of the carbon chain leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.[1]

| Isomer | IUPAC Name | Boiling Point (°C) | Density (g/mL at 25°C unless noted) |

| 1 | 1-Bromopentane | 129.8 | 1.22 |

| 2 | 2-Bromopentane | 117.3 | 1.208 |

| 3 | 3-Bromopentane | 118.6 | 1.217 |

| 4 | This compound | 121-122 | 1.223 |

| 5 | 2-Bromo-2-methylbutane | 107 | 1.182 |

| 6 | 2-Bromo-3-methylbutane | 108.9 | 1.208 |

| 7 | 1-Bromo-3-methylbutane | 120-121 | 1.261 |

| 8 | 1-Bromo-2,2-dimethylpropane | 105-106 | 1.199 |

Experimental Protocols

Synthesis of Bromoalkanes from Alcohols

A common and reliable method for the synthesis of primary and secondary bromoalkanes is the reaction of the corresponding alcohol with a source of bromide, typically hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The synthesis of chiral bromoalkanes, such as (S)-1-bromo-2-methylbutane, can be achieved with high stereospecificity from the corresponding chiral alcohol, (S)-2-methyl-1-butanol, via an Sₙ2 mechanism that proceeds with inversion of configuration.[2]

Protocol 4.1.1: Synthesis of 1-Bromopentane from 1-Pentanol using NaBr/H₂SO₄

Materials:

-

1-Pentanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

5% Sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Ice bath

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine sodium bromide and distilled water with stirring.

-

Cool the flask in an ice bath and slowly add 1-pentanol.

-

While maintaining the cold temperature and stirring, slowly add concentrated sulfuric acid dropwise.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 45-60 minutes.

-

After reflux, set up for simple distillation and distill the crude 1-bromopentane. The distillate will be a two-phase mixture.

-

Transfer the distillate to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and finally with water again.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Perform a final fractional distillation to purify the 1-bromopentane, collecting the fraction boiling at approximately 130°C.

Synthesis via Free Radical Bromination

Free radical bromination of alkanes is a method to introduce a bromine atom onto a carbon chain. This reaction is typically initiated by UV light or a radical initiator. The selectivity of bromination is significantly higher than chlorination, with a strong preference for substitution at tertiary carbons, followed by secondary, and then primary carbons.[2][4]

Protocol 4.2.1: Free Radical Bromination of 2-Methylbutane

Materials:

-

2-Methylbutane

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., AIBN) or a UV lamp

-

An inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

5% Sodium thiosulfate solution

-

Distilled water

-

Anhydrous magnesium sulfate

-

Reaction flask with a reflux condenser and dropping funnel

-

Heating mantle or UV lamp setup

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Set up a reaction flask with a reflux condenser and a dropping funnel in a fume hood.

-

Charge the flask with 2-methylbutane and the inert solvent.

-

If using a chemical initiator, add it to the flask.

-

Gently heat the mixture to reflux. If using a UV lamp, position it to illuminate the flask.

-

Slowly add a solution of bromine in the inert solvent from the dropping funnel. The red-brown color of bromine should fade as the reaction proceeds.

-

After the addition is complete, continue heating or irradiating for an additional 30-60 minutes until the bromine color has completely disappeared.

-

Cool the reaction mixture to room temperature.

-

Wash the mixture in a separatory funnel with 5% sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent using a rotary evaporator.

-

The resulting mixture of brominated isomers can be separated by careful fractional distillation. Due to the selectivity of bromination, 2-bromo-2-methylbutane is expected to be the major product.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the C₅H₁₁Br isomers. The number of signals, their chemical shifts, and the splitting patterns in ¹H NMR provide detailed information about the connectivity of atoms.

-

¹H NMR: Protons on carbons adjacent to the bromine atom are deshielded and appear at a higher chemical shift (downfield). The splitting pattern, governed by the n+1 rule, reveals the number of neighboring protons.

-

¹³C NMR: The number of signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. The carbon atom bonded to the bromine atom is significantly shifted downfield.

Expected ¹H NMR Features for Selected Isomers:

-

This compound: Will show complex splitting patterns due to the presence of a chiral center and diastereotopic protons.[6]

-

2-Bromo-2-methylbutane: A simple spectrum with a quartet for the -CH₂- protons and two singlets for the non-equivalent methyl groups.

-

1-Bromo-3-methylbutane: A relatively straightforward spectrum with a triplet for the -CH₂Br protons.

-

1-Bromo-2,2-dimethylpropane: A very simple spectrum with a singlet for the nine equivalent protons of the three methyl groups and a singlet for the two protons of the -CH₂Br group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the presence of certain functional groups. For bromoalkanes, the most characteristic absorption is the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum.

-

C-Br Stretch: A strong absorption band in the range of 600-500 cm⁻¹.

-

C-H Stretch: Strong absorptions in the 3000-2850 cm⁻¹ region, characteristic of sp³ hybridized carbons.

The overall IR spectrum serves as a unique fingerprint for each isomer, allowing for their differentiation when compared to reference spectra.

Visualizing Relationships and Workflows

Isomeric Relationships

The constitutional isomers of C₅H₁₁Br can be categorized based on their carbon skeleton and the position of the bromine atom.

Caption: Relationships between the constitutional isomers of C₅H₁₁Br.

Experimental Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of a bromoalkane isomer involves the reaction, workup, and final purification steps.

Caption: General experimental workflow for bromoalkane synthesis.

Logic for Spectroscopic Identification

The identification of a specific isomer from a mixture or as a pure compound relies on a logical interpretation of spectroscopic data.

Caption: Logical workflow for the spectroscopic identification of a C₅H₁₁Br isomer.

Conclusion

The eight constitutional isomers of C₅H₁₁Br, including the parent compound of interest, this compound, exhibit distinct physicochemical properties and require specific synthetic and analytical approaches for their study. This guide has provided a detailed overview of their nomenclature, properties, and methods for their preparation and characterization. A thorough understanding of these aspects is essential for researchers in the fields of organic chemistry and drug development to ensure the synthesis and use of well-defined and pure chemical entities. The provided experimental protocols and spectroscopic information serve as a practical resource for the laboratory setting.

References

- 1. lookchem.com [lookchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-Bromo-3-methylbutane | CAS#:18295-25-5 | Chemsrc [chemsrc.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Free Radical Bromination of 2-Methylbutane and Analysis by 1H NMR Spectroscopy [chemeducator.org]

- 6. youtube.com [youtube.com]

Synthesis of 1-Bromo-2-methylbutane from 2-methyl-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-methylbutane from 2-methyl-1-butanol. This conversion is a fundamental nucleophilic substitution reaction, valuable in organic synthesis for the introduction of a 2-methylbutyl moiety. This guide details the prevalent reaction mechanisms, experimental protocols, and key data points to assist researchers in the successful execution and understanding of this transformation.

Introduction

The conversion of alcohols to alkyl halides is a cornerstone of synthetic organic chemistry. This compound is a useful chiral building block and an intermediate in the synthesis of various organic molecules. The primary route to its synthesis involves the nucleophilic substitution of the hydroxyl group in 2-methyl-1-butanol with a bromide ion. Due to the primary nature of the alcohol, this reaction predominantly proceeds via an S(_N)2 mechanism, which is characterized by an inversion of stereochemistry if a chiral starting material is used. The two most common and effective methods for this transformation employ phosphorus tribromide (PBr(_3)) or hydrobromic acid (HBr), often generated in situ from sodium bromide (NaBr) and sulfuric acid (H(_2)SO(_4)).

Physicochemical Data

A summary of the key physical and spectral properties of the reactant and product is presented below for easy reference.

| Property | 2-methyl-1-butanol | This compound |

| Molecular Formula | C(5)H({12})O | C(5)H({11})Br |

| Molecular Weight | 88.15 g/mol | 151.04 g/mol [1] |

| Boiling Point | 128-130 °C | 121-122 °C[1] |

| Density | 0.815-0.819 g/mL at 20-25 °C[2] | 1.223 g/mL at 25 °C[1] |

| Refractive Index (n(_D)) | 1.410 at 20 °C[2] | 1.445 at 20 °C[1] |

| 1H NMR Data | See details below | See details below |

| 13C NMR Data | See details below | See details below |

Spectral Data:

-

2-methyl-1-butanol:

-

This compound:

-

¹H NMR (CDCl(_3)): Expected signals include a triplet around 0.9 ppm, a doublet around 1.0 ppm, a multiplet around 1.2-1.8 ppm, and a doublet of doublets around 3.3-3.5 ppm.

-

¹³C NMR (CDCl(_3)): Typical chemical shifts are found near 11.2, 18.9, 28.8, 37.7, and 39.9 ppm.

-

Reaction Mechanisms and Pathways

The synthesis of this compound from 2-methyl-1-butanol, a primary alcohol, proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. This pathway avoids the formation of an unstable primary carbocation.[5][6]

Using Phosphorus Tribromide (PBr(_3))

The reaction with PBr(_3) is a reliable method for converting primary alcohols to alkyl bromides.[7] The mechanism involves the following steps:

-

Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile and attacks the electrophilic phosphorus atom of PBr(_3). This results in the formation of a protonated intermediate and the displacement of a bromide ion.

-

Nucleophilic Attack: The displaced bromide ion then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group from the backside.

-

Product Formation: This concerted backside attack leads to the formation of this compound with an inversion of configuration at the stereocenter, and the leaving group, dibromophosphorous acid (HOPBr(_2)), is eliminated.

Caption: Reaction mechanism with PBr₃.

Using Hydrobromic Acid (HBr)

This method typically involves the in situ generation of HBr from the reaction of sodium bromide with a strong, non-volatile acid like sulfuric acid. The mechanism is as follows:

-

Protonation of the Alcohol: The hydroxyl group of 2-methyl-1-butanol is protonated by the strong acid (H(3)O(+)) to form a good leaving group, water.

-

Nucleophilic Attack: The bromide ion (Br(_-)), a good nucleophile, attacks the carbon atom bonded to the oxonium ion in a concerted S(_N)2 fashion.

-

Product Formation: The attack displaces a water molecule and forms this compound, again with inversion of stereochemistry.

References

- 1. This compound | C5H11Br | CID 25254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (+)- | C5H11Br | CID 5464167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-METHYL-1-BUTANOL(34713-94-5) 1H NMR [m.chemicalbook.com]

- 4. 2-Methyl-1-butanol | C5H12O | CID 8723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Physical properties of 1-Bromo-2-methylbutane boiling point density

An In-Depth Technical Guide on the Physical Properties of 1-Bromo-2-methylbutane

Introduction

This compound (C₅H₁₁Br) is a halogenated alkane, an important building block in organic synthesis. Its utility in the development of novel chemical entities, including pharmaceuticals and materials, necessitates a thorough understanding of its physical properties. As a chiral molecule, it exists as two enantiomers, (S)-(+)-1-bromo-2-methylbutane and (R)-(-)-1-bromo-2-methylbutane. This guide focuses on the key physical properties of this compound, namely its boiling point and density, providing quantitative data, detailed experimental protocols for their determination, and a logical visualization of the structure-property relationships.

Core Physical Properties

The physical characteristics of this compound are dictated by its molecular structure, including its molecular weight, the polarity of the carbon-bromine bond, and its branched nature. These factors influence the intermolecular forces—primarily London dispersion forces and dipole-dipole interactions—which in turn determine properties like boiling point and density.

Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

| Property | Value | Conditions | Reference |

| Boiling Point | 121-122 °C | at 1 atm | [1][2] |

| 121 °C | at 1 atm | [3] | |

| 122.93 °C | (estimate) | [4] | |

| Density | 1.223 g/mL | at 25 °C | [2] |

| 1.221 g/mL | Not specified | [3] | |

| 1.214 g/mL | Not specified | [4] | |

| Molecular Formula | C₅H₁₁Br | [5][6][7] | |

| Molecular Weight | 151.04 g/mol | [2][5] | |

| Refractive Index | n20/D 1.445 | at 20 °C | [1][2] |

| Flash Point | 22 °C | closed cup | [2][4] |

Visualization of Structure-Property Relationships

The interplay between the molecular structure of this compound and its physical properties can be visualized through the following logical diagram.

Experimental Protocols

Accurate determination of physical properties is critical for compound characterization and process development. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid organic compound like this compound.

Determination of Boiling Point (Thiele Tube Method)

This micro-scale method is ideal for determining the boiling point with a small amount of sample (less than 0.5 mL).[8] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9][10]

Apparatus:

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (-10 to 200 °C)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Setup: Clamp the Thiele tube to a stand and fill it with heating oil until the oil level is just above the top of the side-arm.

-

Sample Preparation: Attach a small test tube to the thermometer using a small rubber band. The bottom of the test tube should be level with the thermometer bulb.[8]

-

Filling: Add approximately 0.3-0.5 mL of this compound into the test tube.

-

Capillary Insertion: Place a capillary tube, with its sealed end pointing up, into the liquid in the test tube.[8]

-

Assembly: Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the oil bath. The thermometer bulb should be positioned just below the side arm of the Thiele tube.

-

Heating: Gently heat the side arm of the Thiele tube. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the temperature is just above the boiling point.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease and then stop. The moment the bubbling ceases and the liquid is drawn back into the capillary tube, the vapor pressure inside the tube equals the external atmospheric pressure. Record the temperature at this exact moment. This temperature is the boiling point of the liquid.[8]

-

Verification: It is good practice to allow the apparatus to cool further, then reheat to obtain a second reading for verification.

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. The pycnometer method provides a highly accurate means of determining the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Distilled water

-

Acetone (for cleaning and drying)

-

This compound (sample)

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone), followed by distilled water. Dry it completely in an oven or by rinsing with acetone and allowing it to air dry.

-

Mass of Empty Pycnometer: Carefully weigh the clean, dry, and empty pycnometer on an analytical balance. Record this mass as m₁ .

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Carefully wipe the outside of the pycnometer dry. Place the filled pycnometer in a constant temperature water bath (e.g., 25.0 °C) for at least 20 minutes to allow it to equilibrate. Remove the pycnometer, wipe it dry again, and weigh it. Record this mass as m₂ .

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer again. Fill it with this compound, taking the same precautions to avoid air bubbles and to wipe the exterior dry. Equilibrate the pycnometer in the constant temperature water bath at the same temperature (25.0 °C). Remove, dry, and weigh the pycnometer. Record this mass as m₃ .

-

Calculation:

-

Mass of water: m_water = m₂ - m₁

-

Mass of sample: m_sample = m₃ - m₁

-

Density of water at the experimental temperature (ρ_water ) must be known from literature values (e.g., at 25.0 °C, ρ_water ≈ 0.99704 g/mL).

-

Volume of the pycnometer: V = m_water / ρ_water

-

Density of the sample: ρ_sample = m_sample / V

-

This detailed guide provides the essential physical data and methodologies required by researchers and scientists working with this compound, facilitating its effective use in various scientific applications.

References

- 1. Page loading... [guidechem.com]

- 2. (S)-(+)-1-溴-2-甲基丁烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [stenutz.eu]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C5H11Br | CID 25254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, (+)- | C5H11Br | CID 5464167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Butane, 1-bromo-2-methyl-, (S)- [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on the Chirality and Optical Activity of 1-Bromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 1-bromo-2-methylbutane, focusing on its chirality and resulting optical activity. The document details the structural basis of its stereoisomerism, presents available data on its optical rotation, and outlines detailed experimental protocols for its synthesis and analysis.

Introduction to the Chirality of this compound

This compound is a halogenated alkane that serves as a key example of a chiral molecule. Its structural arrangement leads to the existence of non-superimposable mirror images, known as enantiomers. This chirality is a fundamental concept in stereochemistry and is of paramount importance in the fields of organic synthesis, materials science, and pharmacology, where the three-dimensional structure of a molecule dictates its biological activity and physical properties. The presence of a chiral center in this compound imparts the property of optical activity, the ability to rotate the plane of polarized light.

The Stereocenter and Enantiomers of this compound

The chirality of this compound originates from the presence of a stereocenter at the second carbon atom (C2) of the butane chain.[1][2] This carbon atom is bonded to four different substituents: a hydrogen atom (H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a bromomethyl group (-CH₂Br).[1][2] This arrangement results in two distinct spatial configurations that are mirror images of each other and cannot be superimposed, defining them as a pair of enantiomers.

These enantiomers are designated as (R)-1-bromo-2-methylbutane and (S)-1-bromo-2-methylbutane according to the Cahn-Ingold-Prelog priority rules. The different spatial arrangement of the substituents around the chiral center is the sole structural difference between these two molecules.

Optical Activity: The Macroscopic Manifestation of Chirality

Enantiomers exhibit identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, they differ in their interaction with plane-polarized light. Each enantiomer of a chiral compound rotates the plane of polarized light to an equal extent but in opposite directions.[3][4] This phenomenon is known as optical activity and is a defining characteristic of chiral substances.

-

Dextrorotatory (+): The enantiomer that rotates the plane of polarized light in a clockwise direction.

-

Levorotatory (-): The enantiomer that rotates the plane of polarized light in a counter-clockwise direction.

For this compound, it has been established that the (S)-enantiomer is dextrorotatory, and is therefore denoted as (S)-(+)-1-bromo-2-methylbutane. Consequently, the (R)-enantiomer is levorotatory and is designated as (R)-(-)-1-bromo-2-methylbutane.

Quantitative Data on the Optical Activity of this compound

The magnitude of optical rotation is a quantifiable physical property known as the specific rotation, [α]. It is dependent on the temperature, the wavelength of the light used (typically the sodium D-line at 589 nm), and the solvent. While the direction of rotation for the enantiomers of this compound is known, a precise, experimentally determined value for the specific rotation of the pure enantiomers from a primary, peer-reviewed scientific journal could not be definitively identified in the conducted search. Commercial suppliers and chemical databases often list the (+) designation for the (S)-enantiomer, confirming its dextrorotatory nature.

| Enantiomer | Configuration | Sign of Optical Rotation | Specific Rotation ([α]D) |

| (+)-1-Bromo-2-methylbutane | (S) | Dextrorotatory (+) | Value not cited in primary literature |

| (-)-1-Bromo-2-methylbutane | (R) | Levorotatory (-) | Value not cited in primary literature |

Table 1: Summary of the Optical Activity of this compound Enantiomers.

Experimental Protocols

Synthesis of Enantiomerically Enriched this compound

Enantiomerically pure or enriched this compound is typically synthesized from its corresponding chiral alcohol precursor, (S)-2-methyl-1-butanol or (R)-2-methyl-1-butanol. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is replaced by a bromine atom. To minimize racemization and ensure retention or inversion of configuration depending on the chosen reagents, specific reaction conditions are crucial. A common method involves the use of phosphorus tribromide (PBr₃).

Protocol for the Synthesis of (S)-(+)-1-Bromo-2-methylbutane from (S)-(-)-2-Methyl-1-butanol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (e.g., filled with calcium chloride) is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: (S)-(-)-2-methyl-1-butanol is placed in the reaction flask, and the flask is cooled in an ice-water bath to 0 °C.

-

Addition of PBr₃: Phosphorus tribromide (PBr₃) is added dropwise to the cooled alcohol with continuous stirring. The addition should be slow to control the exothermic reaction. A molar ratio of approximately 3:1 of the alcohol to PBr₃ is typically used.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured into ice-water. The product is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: The organic layer is washed sequentially with water, a dilute aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed by rotary evaporation.

-

Distillation: The crude product is purified by fractional distillation under reduced pressure to obtain the pure (S)-(+)-1-bromo-2-methylbutane.

Determination of Optical Activity using Polarimetry

The optical rotation of the synthesized this compound is measured using a polarimeter.

Protocol for Polarimetric Analysis:

-

Instrument Preparation: The polarimeter is turned on and allowed to warm up according to the manufacturer's instructions. The sodium lamp (or other specified light source) should be stable before measurements are taken.

-

Sample Preparation: A solution of the this compound enantiomer of a known concentration (c, in g/mL) is prepared using a suitable achiral solvent (e.g., chloroform, ethanol). The sample must be free of any solid particles.

-

Blank Measurement: The polarimeter cell of a known path length (l, in decimeters) is filled with the pure solvent. Any air bubbles must be removed. The cell is placed in the polarimeter, and the reading is zeroed.

-

Sample Measurement: The cell is rinsed and filled with the sample solution. The cell is placed back into the polarimeter, and the observed rotation (α) is measured. Several readings should be taken and averaged.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (c * l) The temperature and wavelength used for the measurement should be reported.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of a non-racemic mixture can be determined by comparing the measured specific rotation of the mixture to the specific rotation of the pure enantiomer (if known). The formula for calculating enantiomeric excess is:

ee (%) = ([α]mixture / [α]pure enantiomer) * 100

Alternatively, and more commonly, enantiomeric excess is determined using chiral chromatography, such as chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). These techniques use a chiral stationary phase to separate the enantiomers, and the ratio of their peak areas gives a direct measure of the enantiomeric excess.

Visualizations

Caption: Relationship between the chiral center of this compound and the optical activity of its enantiomers.

Caption: General experimental workflow for the synthesis and chiroptical analysis of this compound enantiomers.

References

Spectroscopic data for 1-Bromo-2-methylbutane (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to 1-Bromo-2-methylbutane

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, a key haloalkane intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals in drug development and chemical research.

Molecular Structure

This compound is a chiral molecule with the chemical formula C₅H₁₁Br. The structure features a bromine atom attached to a primary carbon and a stereocenter at the second carbon atom.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the molecule.

¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound is complex due to the presence of a chiral center, which can make the diastereotopic protons on the CH₂Br group and the CH₂ group of the ethyl chain non-equivalent.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~3.4 | Doublet of doublets (dd) | 2H | -CH₂Br |

| b | ~1.7 | Multiplet | 1H | -CH(CH₃)- |

| c | ~1.5 | Multiplet | 2H | -CH₂CH₃ |

| d | ~0.9 | Doublet (d) | 3H | -CH(CH₃)- |

| e | ~0.9 | Triplet (t) | 3H | -CH₂CH₃ |

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's magnetic field strength. A detailed analysis suggests that the methylene protons adjacent to the bromine are diastereotopic and should appear as two distinct signals.[1] Similarly, the methylene protons of the ethyl group can also exhibit diastereotopicity.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five carbon atoms in unique chemical environments.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~40 | -CH₂Br |

| 2 | ~38 | -CH(CH₃)- |

| 3 | ~26 | -CH₂CH₃ |

| 4 | ~16 | -CH(CH₃)- |

| 5 | ~11 | -CH₂CH₃ |

Note: The chemical shifts are approximate and can vary based on experimental conditions. The carbon attached to the electronegative bromine atom is significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Br bond vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965-2850 | Strong | C-H (sp³) stretching |

| 1465 | Medium | C-H bending (CH₂ and CH₃) |

| 1380 | Medium | C-H bending (CH₃) |

| ~650-550 | Strong | C-Br stretching |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).[3]

| m/z | Relative Intensity | Assignment |

| 150/152 | Low | [M]⁺ and [M+2]⁺ (Molecular ions) |

| 71 | High | [C₅H₁₁]⁺ (Loss of Br•) |

| 57 | Base Peak | [C₄H₉]⁺ (tert-Butyl cation, rearrangement) |

| 43 | High | [C₃H₇]⁺ |

| 29 | High | [C₂H₅]⁺ |

The base peak at m/z 57 is characteristic of the formation of a stable tert-butyl cation through rearrangement after the loss of the bromine radical.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[4] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Data Acquisition: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve homogeneity. Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.[5]

-

Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

-

Data Processing: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Inject a small amount of this compound into the mass spectrometer, often through a gas chromatograph (GC-MS) for sample purification and introduction into the ionization source.[6]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: A generalized workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of this compound

This diagram illustrates the key fragmentation pathways for this compound in an electron ionization mass spectrometer.

Caption: Key fragmentation pathways of this compound in MS.

Key ¹H-¹H NMR Correlations (COSY)

This diagram shows the expected correlations between adjacent protons in this compound that would be observed in a COSY (Correlation Spectroscopy) NMR experiment.

Caption: Expected ¹H-¹H COSY correlations for this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Chiral Synthon: A Technical Guide to (S)-1-Bromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Bromo-2-methylbutane , a chiral alkyl halide, serves as a valuable building block in asymmetric synthesis, enabling the introduction of a specific stereocenter into a target molecule. Its utility is centered on the reactivity of the carbon-bromine bond, which allows for a variety of chemical transformations while preserving the stereochemical integrity of the chiral center. This technical guide provides an in-depth overview of the commercial availability, key properties, and significant applications of (S)-1-Bromo-2-methylbutane, with a focus on its role in the synthesis of chiral liquid crystals and as a precursor to optically active Grignard reagents.

Commercial Availability and Suppliers

(S)-1-Bromo-2-methylbutane is readily available from a range of chemical suppliers, ensuring a stable supply for research and development purposes. The compound is typically offered in various quantities with purities suitable for synthetic applications.

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich | ≥99%[1] | 1g, 5g, 25g | - |

| Alfa Aesar | 97% | 5g, 25g | Stabilized with potassium carbonate |

| Santa Cruz Biotechnology | - | - | Used for the synthesis of chiral nematic liquid crystals.[2] |

| Parchem | - | - | Specialty chemical supplier. |

| Hangzhou Keying Chem Co., Ltd. | - | - | - |

| Fisher Scientific | 97% | - | Stabilized with potassium carbonate. |

| BLDpharm | - | - | - |

| HANGZHOU LEAP CHEM CO., LTD. | - | - | - |

| Chemsrc | - | - | - |

| Crescent Chemical Company | - | - | - |

| Biosynth | - | - | For research purposes only. |

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of (S)-1-Bromo-2-methylbutane is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Reference |

| CAS Number | 534-00-9 | [1][3] |

| Molecular Formula | C₅H₁₁Br | [1][3] |

| Molecular Weight | 151.04 g/mol | [1] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 121-122 °C (lit.) | [1][4] |

| Density | 1.223 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index (n20/D) | 1.445 (lit.) | [1][4] |

| Optical Activity ([α]21/D) | +4.5° (c = 5 in chloroform) | [1] |

| Flash Point | 22 °C (71.6 °F) - closed cup | |

| Solubility | Insoluble in water. | [4] |

Spectroscopic Data: The structural integrity and purity of (S)-1-Bromo-2-methylbutane are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The NIST WebBook provides mass spectrum data for this compound.[3]

Key Applications in Asymmetric Synthesis

The chirality of (S)-1-Bromo-2-methylbutane makes it a crucial starting material in the synthesis of enantiomerically pure compounds, particularly in the fields of materials science and pharmaceutical development.

Synthesis of Chiral Nematic Liquid Crystals

(S)-1-Bromo-2-methylbutane is a key intermediate in the synthesis of chiral dopants for nematic liquid crystals.[4] These chiral dopants induce a helical twist in the nematic phase, leading to the formation of a chiral nematic (cholesteric) phase, which is the basis for many liquid crystal display (LCD) technologies. The handedness and pitch of the helical structure are determined by the stereochemistry and concentration of the chiral dopant.

The general synthetic approach involves the reaction of (S)-1-Bromo-2-methylbutane with a mesogenic (liquid crystal-forming) core structure to introduce the chiral alkyl group.

Precursor for Optically Active Grignard Reagents

The reaction of (S)-1-Bromo-2-methylbutane with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding optically active Grignard reagent, (S)-2-methylbutylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base, making it a versatile tool for the formation of new carbon-carbon bonds with the retention of stereochemistry. These chiral Grignard reagents are crucial in the asymmetric synthesis of a wide range of molecules, including pharmaceutical intermediates.[4]

Experimental Protocols

General Procedure for the Formation of (S)-2-methylbutylmagnesium Bromide (Grignard Reagent)

This protocol is a general guideline for the preparation of a Grignard reagent. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reactive organometallic species.

Materials:

-

(S)-1-Bromo-2-methylbutane

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Assemble the dry glassware and flush the apparatus with an inert gas.

-

Place the magnesium turnings and a small crystal of iodine in the reaction flask.

-

Gently heat the flask to sublime the iodine, which helps to activate the magnesium surface.

-

Allow the flask to cool to room temperature.

-

Prepare a solution of (S)-1-Bromo-2-methylbutane in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy with gentle refluxing.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture until most of the magnesium has been consumed.

-

The resulting solution of (S)-2-methylbutylmagnesium bromide is then used immediately in the subsequent reaction step.

Role in Drug Development

The introduction of specific stereocenters is a critical aspect of modern drug design, as the pharmacological activity of a molecule is often dependent on its three-dimensional structure. Chiral building blocks like (S)-1-Bromo-2-methylbutane are instrumental in the asymmetric synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While a specific, publicly available synthesis of an FDA-approved drug directly utilizing (S)-1-bromo-2-methylbutane is not readily found in general literature, its utility as a source of the (S)-2-methylbutyl moiety is well-established in the principles of asymmetric synthesis. This chiral fragment can be incorporated into larger, more complex molecules that are candidates for drug development.

The general strategy involves using the chiral Grignard reagent derived from (S)-1-Bromo-2-methylbutane to react with various electrophiles, such as aldehydes, ketones, or esters, to create a new stereocenter with a defined configuration. This approach is a cornerstone of enantioselective synthesis in the pharmaceutical industry.

Safety Information

(S)-1-Bromo-2-methylbutane is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.

Conclusion

(S)-1-Bromo-2-methylbutane is a commercially accessible and versatile chiral building block with significant applications in asymmetric synthesis. Its primary utility lies in the preparation of chiral liquid crystal dopants and optically active Grignard reagents, which are valuable intermediates in the creation of complex, enantiomerically pure molecules. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and reactivity of this compound is key to leveraging its potential in the design and synthesis of novel chiral materials and therapeutics.

References

A Comprehensive Technical Guide to the IUPAC Naming Conventions for Brominated Butane Isomers

This guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the isomers of brominated butane. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document outlines the systematic naming conventions, presents key physicochemical data, and details common experimental protocols for the synthesis and characterization of these compounds.

IUPAC Nomenclature of Brominated Butane Isomers

The systematic naming of organic compounds under IUPAC rules is essential for clear and unambiguous communication in science. For haloalkanes, such as brominated butanes, the nomenclature is based on treating the halogen as a substituent on the parent alkane chain. The fundamental principles involve identifying the longest continuous carbon chain, numbering the chain to give the substituents the lowest possible locants, and listing the substituents alphabetically.

The molecular formula for bromobutane is C₄H₉Br. There are four structural isomers for this formula, each with a distinct IUPAC name based on the arrangement of the carbon skeleton and the position of the bromine atom.

Core IUPAC Naming Rules for Haloalkanes:

-

Identify the Parent Chain: Find the longest continuous chain of carbon atoms. This chain determines the root name of the alkane (e.g., butane for a four-carbon chain, propane for a three-carbon chain).[1][2][3][4]

-

Number the Parent Chain: Number the carbons in the parent chain starting from the end that gives the carbon atom bonded to the bromine atom the lowest possible number.[1][2]

-

Name the Substituent: The bromine atom is named as a "bromo" substituent.

-

Assemble the Name: The full name is assembled by stating the position of the bromo substituent, followed by the name of the substituent, and then the name of the parent alkane. If other substituents are present (like a methyl group), they are listed in alphabetical order.[1]

The four structural isomers of bromobutane are:

-

1-Bromobutane: The bromine atom is attached to the first carbon of a four-carbon chain (butane).

-

2-Bromobutane: The bromine atom is attached to the second carbon of a four-carbon chain (butane). This compound is chiral and exists as two enantiomers, (R)-2-bromobutane and (S)-2-bromobutane.[5]

-

1-Bromo-2-methylpropane: The longest carbon chain is three carbons long (propane) with a methyl group on the second carbon. The bromine atom is on the first carbon.

-

2-Bromo-2-methylpropane: The longest carbon chain is three carbons long (propane) with a methyl group on the second carbon. The bromine atom is also on the second carbon.

The logical flow for naming these isomers can be visualized as follows:

Data Presentation: Physicochemical Properties

The structural differences between the isomers lead to variations in their physical properties, such as boiling point and density. Branching generally lowers the boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.[6][7][8]

| IUPAC Name | Common Name | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| 1-Bromobutane | n-Butyl bromide | 137.02 | 101-102 | -112 | 1.276 |

| 2-Bromobutane | sec-Butyl bromide | 137.02 | 91 | -112 | 1.255 |

| 1-Bromo-2-methylpropane | Isobutyl bromide | 137.02 | 92-93 | -119 | 1.264 |

| 2-Bromo-2-methylpropane | tert-Butyl bromide | 137.02 | 73 | -16 | 1.221 |

| Data compiled from references[5][9][10][11][12]. |

Experimental Protocols: Synthesis of Bromobutane Isomers

Alkyl halides are commonly synthesized from their corresponding alcohols via acid-catalyzed substitution reactions.[13][14] Primary alcohols typically react via an Sₙ2 mechanism, while tertiary alcohols react via an Sₙ1 mechanism. Secondary alcohols can proceed through either pathway.

A general workflow for the synthesis and purification of a bromobutane isomer from its corresponding alcohol is depicted below.

This synthesis proceeds via an Sₙ2 mechanism where the hydroxyl group of 1-butanol is protonated by the acid, forming a good leaving group (water), which is then displaced by the bromide ion.[13][15][16][17]

-

Reagents:

-

1-Butanol (butan-1-ol): 18.5 g (0.25 mol)

-

Sodium bromide (NaBr): 30 g (0.29 mol)

-

Concentrated Sulfuric Acid (H₂SO₄): 25 mL

-

Water: 30 mL

-

5% Sodium Hydroxide (NaOH) solution

-

Anhydrous Calcium Chloride (CaCl₂)

-

-

Procedure:

-

Place 30 g of sodium bromide and 30 mL of water into a 250 mL round-bottomed flask. Swirl to dissolve the salt.

-

Add 18.5 g of 1-butanol to the flask and cool the mixture in an ice bath to 5-10 °C.[18]

-

Slowly and with constant swirling, add 25 mL of concentrated sulfuric acid to the cooled mixture. The H₂SO₄ reacts with NaBr to generate HBr in situ.[18][19]

-

Assemble a reflux apparatus with the flask and heat the mixture to a gentle boil. Reflux for 45-60 minutes.[19]

-

After reflux, allow the apparatus to cool. Rearrange the setup for simple distillation and distill the mixture until no more oily, immiscible droplets are collected. The distillate will contain crude 1-bromobutane.[19][20]

-

Transfer the distillate to a separatory funnel. Wash the crude product sequentially with 25 mL of water, 25 mL of cold concentrated H₂SO₄ (to remove unreacted alcohol and byproducts), and finally with 25 mL of 5% NaOH solution (to neutralize any remaining acid).[17][18] In each wash, gently shake the funnel, allow the layers to separate, and drain the lower organic layer (1-bromobutane).

-

Transfer the washed 1-bromobutane to a clean, dry Erlenmeyer flask and add a few spatulas of anhydrous calcium chloride to act as a drying agent. Swirl and let it stand for 10-15 minutes until the liquid is clear.[18][19]

-

Decant the dried liquid into a clean distillation apparatus and perform a final distillation, collecting the fraction that boils between 99-103 °C.[18]

-

The synthesis of this secondary alkyl halide can involve both Sₙ1 and Sₙ2 pathways. The use of hydrobromic and sulfuric acids facilitates the conversion of 2-butanol to 2-bromobutane.[21][22]

-

Reagents:

-

2-Butanol (sec-butyl alcohol): 74 g (1.0 mol)

-

48% Hydrobromic Acid (HBr): 250 g

-

Concentrated Sulfuric Acid (H₂SO₄): 135 g

-

-

Procedure:

-

In a 500 mL round-bottomed flask, add 250 g of 48% hydrobromic acid.

-

Carefully add 75 g of concentrated sulfuric acid dropwise to the HBr solution while cooling the flask.

-

Add 74 g of 2-butanol to the acid mixture. Then, add the remaining 60 g of concentrated sulfuric acid in small portions, shaking the flask after each addition.[21]

-

Add a few boiling chips and set up the apparatus for reflux. Heat the mixture and maintain a gentle reflux for 2-3 hours.[21]

-

After the reflux period, cool the flask and arrange for simple distillation. Distill the mixture until no more oily product passes over.

-

Transfer the distillate to a separatory funnel. The lower layer is the crude 2-bromobutane.[21]

-

Wash the crude product sequentially with water, concentrated HCl, 5% sodium bicarbonate solution, and finally water again.[21]

-

Dry the product over anhydrous calcium chloride or magnesium sulfate.

-

Purify the dried 2-bromobutane by distillation, collecting the fraction boiling at 90.5-92.5 °C.[21]

-

This primary alkyl halide is synthesized from isobutanol (2-methylpropan-1-ol) using a similar Sₙ2 pathway as 1-bromobutane.

-

Reagents:

-

Isobutanol (2-methylpropan-1-ol): 300 g (4.05 mol)

-

48% Hydrobromic Acid (HBr): 1800 g (10.68 mol)

-

Concentrated Sulfuric Acid (H₂SO₄): 400 g (4.08 mol)

-

Dichloromethane (for extraction)

-

5% Sodium Bicarbonate solution

-

-

Procedure:

-

In a large reaction flask, combine 300 g of isobutanol and 1800 g of 48% hydrobromic acid.

-

Slowly add 400 g of concentrated sulfuric acid to the mixture while stirring and cooling.

-

Heat the reaction mixture to 90-95 °C and hold for 12-16 hours under reflux.[23]

-

After the reaction, change the setup to distillation and collect the distillate, raising the temperature to 100-140 °C.[23]

-

Separate the oily layer from the distillate. Extract the aqueous phase with dichloromethane.

-

Combine the organic layer and the dichloromethane extract. Wash twice with 5% sodium bicarbonate solution.[23]

-

Separate the organic phase and remove the dichloromethane by distillation at atmospheric pressure to obtain crude 1-bromo-2-methylpropane.

-

Purify the crude product by fractional distillation, collecting the fraction at 92-95 °C.[23]

-

This tertiary alkyl halide is readily synthesized from tert-butanol (2-methylpropan-2-ol) via an Sₙ1 mechanism, which proceeds through a stable tertiary carbocation intermediate. This reaction is often faster than those for primary or secondary alcohols.

-

Reagents:

-

tert-Butanol (2-methylpropan-2-ol)

-

Hydrobromic Acid (HBr)

-

Concentrated Sulfuric Acid (as catalyst)

-

-

Procedure:

-

The synthesis can be performed efficiently in a continuous flow microchannel reactor.[24][25]

-

tert-Butanol and hydrobromic acid are preheated separately in different channels of the reactor to 30-70 °C.[25]

-

Simultaneously, concentrated sulfuric acid as a catalyst is preheated.

-

The three streams are then fed into a mixing module within the reactor where the reaction occurs rapidly (within seconds to minutes).[25]

-

The product stream exiting the reactor is collected and allowed to separate into layers.

-

The organic phase is separated, washed with a base (e.g., sodium bicarbonate solution) to neutralize acid, and then dried to yield the final product, 2-bromo-2-methylpropane.[25]

-

Experimental Protocols: Characterization

After synthesis and purification, the identity and purity of the bromobutane isomers must be confirmed. This is typically achieved through a combination of qualitative tests and instrumental analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. oit.edu [oit.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. grokipedia.com [grokipedia.com]

- 6. brainly.in [brainly.in]

- 7. Which isomer of bromobutane has the lowest boiling class 12 chemistry CBSE [vedantu.com]

- 8. brainly.in [brainly.in]

- 9. chem.winthrop.edu [chem.winthrop.edu]

- 10. 2-Bromo-2-methylpropane (stabilised with potassium carbonate) for synthesis 507-19-7 [sigmaaldrich.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Butyl bromide | C4H9Br | CID 8002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. vernier.com [vernier.com]

- 14. byjus.com [byjus.com]

- 15. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]

- 16. scribd.com [scribd.com]

- 17. Page loading... [guidechem.com]

- 18. chemistry-online.com [chemistry-online.com]

- 19. studylib.net [studylib.net]

- 20. Preparation of 1-bromobutane [rod.beavon.org.uk]

- 21. prepchem.com [prepchem.com]

- 22. youtube.com [youtube.com]

- 23. 1-Bromo-2-methylpropane synthesis - chemicalbook [chemicalbook.com]

- 24. Page loading... [guidechem.com]

- 25. CN102875322A - Method for preparing 2-bromo-2-methylpropane by brominating tert-butyl alcohol through microchannel reactor - Google Patents [patents.google.com]

Dawn of a New Dimension: The Discovery and First Synthesis of Chiral Bromoalkanes

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The concept of chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to modern chemistry and drug development. The precise three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often being therapeutic while the other is inactive or even harmful. This guide delves into the historical bedrock of this field, focusing on the discovery and seminal syntheses of chiral bromoalkanes, a class of compounds that played a pivotal role in unraveling the complexities of stereochemistry.

The Dawn of Stereochemistry and the Walden Inversion